
cystatin D
Beschreibung
Definition and Classification within Cystatin Superfamily
This compound belongs to family 2 of the cystatin superfamily, representing a specialized class of secreted cysteine protease inhibitors. The cystatin superfamily comprises a large group of proteins that share sequence homology and a common tertiary structure characterized by an alpha helix positioned on top of an anti-parallel beta sheet. This superfamily is subdivided into distinct families based on structural and functional characteristics, with family 2 cystatins being extracellular secreted polypeptides that contain four conserved cysteine residues forming two disulfide bonds.
Within family 2, this compound is classified among the secretory duct-type cystatins, also known as salivary cystatins, which include cystatin salivary N, cystatin salivary A, and cystatin S. These proteins share more than fifty-five percent sequence identity and are collectively referred to as "salivary cystatins" due to their exclusive expression in parotid and submandibular glands. However, this compound demonstrates the most restricted distribution pattern among all family 2 cystatins, being found only in saliva and tears, in contrast to other members that may be present in multiple body fluids.
The protein is encoded by the cystatin 5 gene, which is located within the cystatin gene cluster on human chromosome 20. This chromosomal region contains the majority of type 2 cystatin genes and pseudogenes, reflecting the evolutionary expansion of this protein family. This compound shares structural similarities with other family 2 cystatins, including the presence of a signal peptide for secretion and the characteristic disulfide bond pattern that stabilizes the protein structure.
Historical Context and Discovery
The discovery of this compound represents a significant milestone in understanding the diversity within the cystatin gene family. The protein was first identified through molecular cloning approaches using cystatin C complementary deoxyribonucleic acid probes to screen genomic libraries. This work, conducted in the early 1990s, revealed the existence of a novel member of the human cystatin multigene family with unique structural and expression characteristics.
The complete nucleotide sequence of a 4.3-kilobase deoxyribonucleic acid segment containing the complete this compound gene was determined, revealing a structure very similar to other known family 2 cystatin genes. The gene was initially designated as cystatin 4 gene, composed of three exons and two introns, containing coding information for a protein of 142 amino acid residues. The deduced amino acid sequence included a putative signal peptide and demonstrated 51-55% identical residues with the sequences of either cystatin C or the secretory gland cystatins S, salivary N, or salivary A.
Early functional characterization revealed that this compound possessed all regions relevant for cysteine proteinase inhibitory activity, including the four cysteine residues that form disulfide bridges characteristic of family 2 cystatins. However, initial expression studies using Northern blot analysis demonstrated that this compound exhibited remarkably restricted tissue distribution, being expressed in parotid gland but not in seminal vesicle, prostate, epididymis, testis, ovary, placenta, thyroid, gastric corpus, small intestine, liver, or gall-bladder tissue. This tissue-restricted expression pattern was recognized as being in marked contrast to the wider distribution of all other family 2 cystatins, establishing this compound as the first described member of a distinct subfamily within family 2.
Evolutionary Conservation and Phylogenetic Relationships
The evolutionary relationships of this compound within the cystatin superfamily provide insights into the functional diversification of this protein family. Phylogenetic analysis reveals that this compound belongs to the secretory duct-type cystatin subfamily, which represents an evolutionary branch that has undergone specialized functional adaptation while maintaining core structural features. The cystatin superfamily demonstrates remarkable evolutionary conservation, with the cystatin fold being maintained across more than a billion years of evolution.
Three functional regions have been identified as conserved throughout cystatin evolution and are responsible for cysteine protease inhibitory activity: a glycine residue in the amino-terminal region, a glutamine-X-valine-X-glycine motif in one hairpin loop, and a proline-tryptophan motif in a second hairpin loop. These regions form a surface on the cystatin molecule that can dock and bind into the enzymatically active sites of papain-like cysteine proteases. This compound retains all these conserved functional regions, indicating its evolutionary derivation from the ancestral cystatin molecule.
The evolution of the cystatin superfamily suggests that the archetypal cystatin gave rise to family 1 cystatins, followed by the introduction of disulfide bonds that led to family 2 members, and subsequently gene duplication events that produced family 3 cystatins. Within family 2, this compound represents a specialized evolutionary branch that has acquired unique functional properties while maintaining the fundamental cystatin structure. The restricted tissue distribution and specialized inhibitory profile of this compound suggest evolutionary adaptation for specific physiological roles in oral cavity protection.
Comparative sequence analysis reveals that this compound shares significant homology with other secretory duct-type cystatins, with sequence identities ranging from approximately fifty-five percent with other family 2 members. However, specific amino acid differences in key functional regions account for its unique inhibitory profile and functional specialization. The presence of two allelic variants in humans, differing only at residue 26 (cysteine versus arginine), demonstrates ongoing evolutionary variation within the this compound gene.
General Structural and Functional Overview
This compound exhibits the characteristic structural features of family 2 cystatins while possessing unique functional properties that distinguish it from other superfamily members. The protein consists of 122 amino acids and has a molecular weight of approximately 14.8 kilodaltons. Crystallographic analysis has revealed that human this compound presents the typical cystatin fold, characterized by a five-stranded anti-parallel beta-sheet wrapped around a five-turn alpha-helix. This structural framework provides the scaffold for the protein's protease inhibitory function.
The crystal structure of human this compound has been solved at high resolution, revealing important structural details that explain its unique inhibitory specificity. The structure demonstrates differences in the peptidase-interacting regions compared to other cystatins, providing explanations for the restricted inhibitory specificity of this compound for certain papain-like peptidases and its lack of reactivity toward legumain-related enzymes. These structural differences are particularly evident in the regions that interact with target proteases, accounting for this compound's preferential inhibition of cathepsin S over cathepsin H and cathepsin L, and its complete inability to inhibit cathepsin B.
Structural Feature | Characteristics | Functional Significance |
---|---|---|
Molecular Weight | 14.8 kilodaltons | Typical for family 2 cystatins |
Amino Acid Length | 122 residues | Includes signal peptide and mature protein |
Secondary Structure | Five-stranded beta-sheet around alpha-helix | Conserved cystatin fold |
Disulfide Bonds | Two disulfide bridges | Structural stabilization |
Glycosylation | Present | Post-translational modification |
Functionally, this compound serves as a cysteine protease inhibitor with a highly specialized inhibitory profile. Unlike other family 2 cystatins that demonstrate broad inhibitory activity against multiple cathepsins, this compound exhibits preferential inhibition with the hierarchy: cathepsin S greater than cathepsin H greater than cathepsin L, while showing no inhibitory activity against cathepsin B or legumain. This specialized inhibitory profile reflects structural adaptations that have evolved to optimize the protein's protective function in the oral cavity environment.
The protein undergoes post-translational modifications including glycosylation, which may influence its stability and function in the oral environment. Two allelic variants of this compound exist in human populations, differing by a single amino acid substitution at position 26, where either cysteine or arginine may be present. Importantly, both variants demonstrate equivalent protease inhibitory activity, suggesting that this polymorphism does not significantly impact the protein's primary function.
Beyond its protease inhibitory function, recent research has revealed that this compound possesses additional biological activities. The protein demonstrates antimicrobial properties against various bacterial strains, including those associated with periodontal disease. This antimicrobial function may be related to the inhibition of proteolytic activities necessary for bacterial growth and virulence, although the precise mechanism remains to be fully elucidated. The discovery of these additional functions suggests that this compound may have evolved as a multifunctional protective protein specifically adapted for the oral cavity environment.
Eigenschaften
CAS-Nummer |
142539-78-4 |
---|---|
Molekularformel |
C30H32FNO13.HCl |
Molekulargewicht |
0 |
Synonyme |
cystatin D |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Tumor Suppressor Activity
Cystatin D has been identified as a candidate tumor suppressor, particularly in colon cancer. Its mechanisms of action include:
- Inhibition of Cell Proliferation and Migration : this compound inhibits the proliferation, migration, and invasion of colon carcinoma cells. This effect is independent of its protease inhibitory activity, suggesting alternative pathways are involved .
- Regulation of Gene Expression : this compound localizes to the nucleus and regulates gene transcription at active chromatin sites. It alters the expression of several genes involved in cell adhesion and signaling pathways, including those encoding transcription factors like RUNX1 and RUNX2 .
- Impact on Epithelial-Mesenchymal Transition : this compound expression promotes intercellular adhesion by increasing levels of E-cadherin and other junction proteins while inhibiting genes associated with epithelial-mesenchymal transition (EMT), such as SNAI1 and ZEB1 .
Table 1: Effects of this compound on Colon Cancer Cells
Effect | Mechanism | Reference |
---|---|---|
Inhibition of Proliferation | Downregulation of c-MYC | |
Reduced Migration | Increased E-cadherin expression | |
Altered Cytokine Secretion | Modulation of protumor cytokines |
Immune Response Modulation
This compound plays a significant role in the immune system by modulating proteolytic activities that affect immune responses:
- Cytokine Regulation : this compound can alter the secretion patterns of various cytokines, which may influence inflammatory responses and immune cell interactions. This property is particularly relevant in conditions like systemic mastocytosis, where this compound levels correlate with disease status .
- Potential Biomarker for Disease : Due to its involvement in immune modulation, this compound has been proposed as a potential biomarker for several conditions, including traumatic brain injury (TBI) and systemic mastocytosis. Its levels may help differentiate between various disease states .
Table 2: this compound as a Biomarker
Condition | Application | Reference |
---|---|---|
Traumatic Brain Injury | Early diagnostic biomarker | |
Systemic Mastocytosis | Candidate salivary biomarker |
Research Applications
This compound's diverse biological functions make it a valuable subject for research in various fields:
- Cancer Research : Studies investigating this compound's role in tumor suppression have significant implications for developing therapeutic strategies against colon cancer and potentially other malignancies .
- Immunology : Understanding how this compound influences immune responses can lead to new insights into autoimmune diseases and inflammatory conditions. Its ability to regulate cytokine secretion positions it as a target for therapeutic interventions .
Case Studies
Several studies have highlighted the multifaceted roles of this compound:
- Colon Cancer Study : In vitro experiments demonstrated that ectopic expression of this compound in HCT116 cells led to decreased cell proliferation and migration while enhancing intercellular adhesion. In vivo studies confirmed that tumors formed from these cells were significantly smaller compared to controls .
- Systemic Mastocytosis Investigation : Analysis of salivary this compound levels in patients with systemic mastocytosis revealed alterations in its interactome associated with disease progression, suggesting its potential as a diagnostic tool .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of SD-Type Cystatins
Key Differences in Inhibitory Mechanisms
- This compound vs. Cystatin C : While both inhibit cathepsins, cystatin C is ubiquitous and has higher inhibitory efficiency (e.g., against cathepsin B) compared to SD-type cystatins . Cystatin C is a well-established biomarker for renal function (eGFR) , whereas this compound is linked to RA progression .
- This compound vs. Cystatin S : Cystatin S (CYSS) has an F substitution in the QXVXG motif, reducing its inhibitory capacity, making it the weakest protease inhibitor among SD-type cystatins .
- Cystatin SA Polymorphism : The SA2 allele (G79D/E140D) weakens protease inhibition compared to SA1, highlighting genetic variability in function .
Vorbereitungsmethoden
Eukaryotic Expression Systems
Mammalian cell lines, particularly SW480-ADH and HCT116 colon adenocarcinoma cells, enable native post-translational modifications. Stable transfection with this compound plasmids generates clones secreting the inhibitor into culture media. SW480-ADH-CST5 cells, for instance, produce this compound detectable via TaqMan qPCR and Western blot, with nuclear localization confirmed through subcellular fractionation. While yields are lower than bacterial systems (typically 3–5 mg/L), mammalian-derived this compound exhibits authentic glycosylation patterns critical for certain functional studies.
Purification Methodologies
Affinity Chromatography
Immobilized metal affinity chromatography (IMAC) dominates recombinant this compound purification. The 10-His tag in constructs like Recombinant Human this compound (R&D Systems, 1202-PI) binds Ni-NTA resins with high specificity. Elution with 150–300 mM imidazole achieves >95% purity, as validated by SDS-PAGE and mass spectrometry.
Alternative approaches include immunosorption using anti-cystatin D antibodies. Freije et al. (1993) purified native this compound from saliva using antibody-coupled Sepharose, though this method suffers from low throughput (0.5–1 mg/L saliva).
Ion Exchange and Size Exclusion Chromatography
Cation exchange chromatography (e.g., SP Sepharose) resolves this compound from contaminating proteins based on its pI of 5.8. A representative protocol involves:
-
Equilibration with 20 mM sodium acetate (pH 5.0)
-
Gradient elution with 0–500 mM NaCl
-
Pooling of fractions showing A<sub>280</sub> > 0.5
Size exclusion chromatography (SEC) on Superdex 75 columns finalizes purification, removing aggregates and verifying monomeric status (15–16 kDa). SEC also identifies oligomerization, a critical quality parameter given this compound’s propensity to form noncovalent multimers during ultrafiltration.
Post-Purification Processing and Characterization
Refolding and Concentration
Bacterial inclusion body-derived this compound requires refolding via stepwise dialysis. Zhang et al. (2014) achieved 60% recovery using a urea gradient (6 M → 2 M → 0 M) in Tris-DTT buffer. Concentration via 3 kDa MWCO filters must be monitored by dynamic light scattering (DLS), as aggressive ultrafiltration induces oligomerization.
Analytical Techniques
SDS-PAGE and Western Blot : Confirms molecular weight (15.3 kDa) and absence of degradation products. Non-reducing conditions preserve disulfide bonds, critical for inhibitory activity.
Enzymatic Activity Assays :
-
Papain Inhibition: 40 nM this compound inhibits 80% of papain activity (10 nM enzyme, Z-FR-AMC substrate).
-
Cathepsin B Specificity: Unlike cystatin C, this compound shows negligible inhibition (K<sub>i</sub> > 1 μM).
Mass Spectrometry : Electrospray ionization (ESI-MS) verifies molecular mass (15,273 Da) and N-terminal heterogeneity observed in saliva-derived this compound.
Comparative Analysis of Preparation Methods
Parameter | E. coli (Intein System) | Mammalian Cells | Saliva Immunosorption |
---|---|---|---|
Yield | 20–25 mg/L | 3–5 mg/L | 0.5–1 mg/L |
Purity | >95% | >90% | 70–80% |
Glycosylation | Absent | Native | Native |
Time | 5–7 days | 14–21 days | 2–3 days |
Cost | Low | High | Moderate |
Challenges and Optimization Strategies
Q & A
Q. Critical Considerations :
- Statistical power analysis to ensure adequate sample sizes (consult biostatisticians early) .
- Transparent reporting of negative results to mitigate publication bias .
Basic: What methodologies are recommended for quantifying this compound in complex biological fluids?
Methodological Answer:
- ELISA : Commercial kits (e.g., R&D Systems AF1285) with validation for cross-reactivity against other cystatins (e.g., cystatin S/N) .
- Mass spectrometry : Targeted proteomics (e.g., SRM/MRM) for absolute quantification in serum/plasma .
- Immunohistochemistry : Antibody validation via knockout tissue controls to confirm specificity .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.